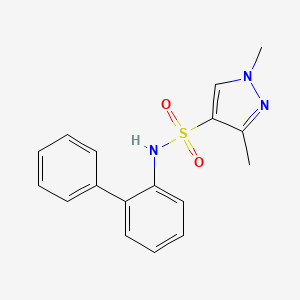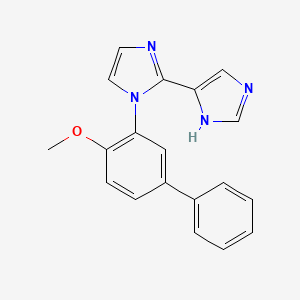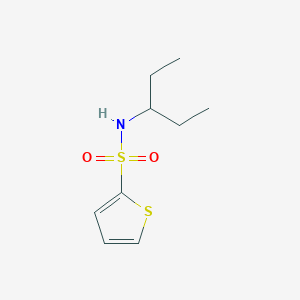
N-2-biphenylyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-biphenylyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound belonging to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the biphenyl group and the sulfonamide moiety in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-biphenylyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Introduction of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative of biphenyl with a halogenated pyrazole intermediate in the presence of a palladium catalyst and a base such as potassium carbonate.
Sulfonamide Formation: The sulfonamide moiety can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-2-biphenylyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, triethylamine, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-2-biphenylyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-2-biphenylyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or tissues being studied.
Comparison with Similar Compounds
N-2-biphenylyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
N-phenyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide: Lacks the biphenyl group, which may result in different biological activities and chemical properties.
N-2-biphenylyl-1,3-dimethyl-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a sulfonamide group, which may affect its reactivity and biological activity.
N-2-biphenylyl-1,3-dimethyl-1H-pyrazole-4-thiol: Contains a thiol group instead of a sulfonamide group, which may result in different chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of the biphenyl group and the sulfonamide moiety, which contributes to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
1,3-dimethyl-N-(2-phenylphenyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-13-17(12-20(2)18-13)23(21,22)19-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h3-12,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOBPODFQDCLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC=CC=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-6-methylquinoline](/img/structure/B5273715.png)
![3-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylpropanamide](/img/structure/B5273717.png)
![N-[2-(dimethylamino)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5273718.png)


![(1-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}cyclobutyl)amine](/img/structure/B5273745.png)
![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5273749.png)
![3-amino-N-[(1R,2R)-2-(pyridin-3-ylmethoxy)spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]propanamide](/img/structure/B5273765.png)
![4-methyl-2-[(2-methylbenzyl)thio]pyrimidine](/img/structure/B5273771.png)
![ethyl 2-[(E)-2-thiophen-2-ylethenyl]quinoline-4-carboxylate](/img/structure/B5273775.png)
![2-Propan-2-yl-4-[[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]pyrimidine](/img/structure/B5273779.png)
![1-[3-[(4-fluorophenyl)methoxy]phenyl]-N-methylmethanamine;hydrochloride](/img/structure/B5273780.png)
![2-{2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5273787.png)
![2-chloro-6-methoxy-4-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}phenol](/img/structure/B5273788.png)
